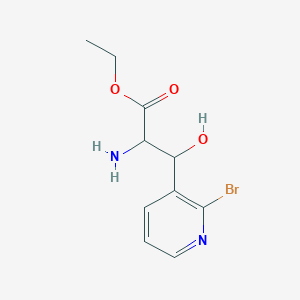

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

Description

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is a brominated pyridine derivative featuring a β-hydroxypropanoate backbone with an amino substituent at the α-position. The presence of both amino and hydroxy groups on the propanoate chain suggests its utility as a chiral building block in asymmetric synthesis or as a precursor for bioactive molecules .

Properties

Molecular Formula |

C10H13BrN2O3 |

|---|---|

Molecular Weight |

289.13 g/mol |

IUPAC Name |

ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)7(12)8(14)6-4-3-5-13-9(6)11/h3-5,7-8,14H,2,12H2,1H3 |

InChI Key |

SRDCTOZGCXXXCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=C(N=CC=C1)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Aminopyridine

A widely accepted approach involves the selective bromination of 2-aminopyridine under controlled temperature and reagent addition to yield 2-amino-3-bromopyridine with high purity and yield.

Procedure : Dissolve 2-aminopyridine in an organic solvent at 0 °C. Add half of the required liquid bromine slowly while stirring. Increase the temperature to 10-20 °C and add acetic acid dropwise. Cool back to 0 °C and add the second half of bromine. Heat the mixture to 50-60 °C and maintain for 0.5-1.5 hours to complete the reaction. After reaction completion, neutralize with sodium hydroxide solution, extract with water, and concentrate under reduced pressure to obtain 2-amino-3-bromopyridine.

-

- Bromine addition rate: 1 drop every 5-7 seconds

- Acetic acid addition rate: 1 drop every 3-4 seconds

- Reaction temperature: 50-60 °C

- Reaction time: 0.5-1.5 hours

Yield and purity : The method yields high purity product with minimal by-products, suitable for scale-up and further reactions.

This method is well-documented in patent CN103664765A and its embodiments, highlighting its efficiency and scalability for industrial applications.

Alternative Halogenation and Hydroxylation Routes

Other literature describes halogenation followed by hydroxylation to introduce hydroxy groups on the pyridine ring, which can be adapted for bromopyridine derivatives.

For example, 2-amino-3,5-dibromopyridine can be converted to 2-amino-3-hydroxy-5-bromopyridine by treatment with potassium hydroxide and copper catalysts in glycol solvents under nitrogen at elevated temperatures (145-175 °C) for several hours. After neutralization and extraction, purification yields the hydroxy-substituted bromopyridine derivative.

Yields reported range from 40-46% depending on conditions, with purification involving silica gel chromatography.

This process is described in detail in US patent US4033975A and provides a route to hydroxylated bromopyridine intermediates relevant for the target compound synthesis.

Synthesis of Ethyl 3-(2-Amino-5-Bromopyridin-3-yl)acrylate Intermediate

The next critical step is the formation of the ethyl acrylate derivative of the bromopyridine, which serves as a precursor for the hydroxypropanoate ester.

Method : A palladium-catalyzed coupling reaction between 5-bromopyridin-2-amine and ethyl acrylate in the presence of triethylamine and dichlorobis(tri-O-tolylphosphine)palladium as catalyst in N,N-dimethylformamide solvent at 100 °C for 6 hours.

Workup : After reaction, aqueous saturated sodium bicarbonate is added, followed by extraction with ethyl acetate. The organic layer is dried, filtered, and solvent removed under reduced pressure. Purification by silica gel column chromatography (hexane/ethyl acetate) affords the product.

Yield : Approximately 82% with high purity.

Analytical data : LC/MS retention time 0.59 min, observed molecular ion [M+1] = 193.1.

This synthesis route is documented in chemical patent US10898469B2 and offers a robust approach to the acrylate intermediate essential for further hydroxypropanoate formation.

Preparation of this compound

The final target compound is synthesized by functionalizing the acrylate intermediate to introduce the hydroxy group at the 3-position of the propanoate chain.

Michael Addition and Hydroxylation

The ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate undergoes nucleophilic addition or hydroxylation reactions under controlled conditions to yield the 3-hydroxy derivative.

Specific protocols for this transformation are less explicitly detailed in the literature but generally involve base-catalyzed hydroxylation or epoxidation followed by ring opening to install the hydroxy group.

Direct Catalytic Hydrogenation

Another approach involves catalytic hydrogenation of pyridine N-oxide derivatives to afford hydroxy-substituted products with high yield and purity.

For example, ethyl 3-(pyridin-2-ylamino)propanoate N-oxide compounds can be hydrogenated over Pd/C catalysts under mild conditions to yield the hydroxypropanoate esters.

Reaction conditions include nitrogen atmosphere, anhydrous ethanol solvent, trifluoromethanesulfonic acid catalyst, and oil bath heating at 120-160 °C for 16-20 hours.

Purification involves solvent washing, recrystallization, and filtration to obtain white crystalline products with yields up to 80% and purity exceeding 99% (HPLC).

This method is described in patent CN104926717A and provides a practical, scalable route to hydroxy-substituted ethyl amino propanoates.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

The bromination of 2-aminopyridine is a critical step that requires precise control over reagent addition rates and temperature to avoid polybromination and side reactions.

The palladium-catalyzed coupling reaction is highly efficient for introducing the acrylate moiety, facilitating further functionalization.

Hydroxylation steps often require harsh conditions and metal catalysts, which may necessitate careful purification to remove residual metals.

Catalytic hydrogenation of N-oxide intermediates offers a clean and high-yielding route to hydroxypropanoate esters, with the advantage of simple product isolation via recrystallization.

Overall, the synthetic route combining selective bromination, palladium-catalyzed acrylate coupling, and catalytic hydrogenation/hydroxylation provides a robust pathway to this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

Oxidation: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-oxopropanoate.

Reduction: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-hydroxypropanoate.

Substitution: Ethyl 2-amino-3-(2-azidopyridin-3-yl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituents, halogen placement, and functional groups. Key examples include:

The hydroxy group at C3 introduces hydrogen-bonding capacity, absent in non-hydroxy derivatives like .

Pharmacological and Chemical Properties

- Chirality: The target compound’s hydroxy and amino groups necessitate stereochemical control, as seen in Mosher’s ester derivatization for configuration assignment .

- Bioactivity : Pyridine-based esters (e.g., ) often exhibit antimicrobial or kinase inhibitory activity, while α,β-unsaturated analogs (e.g., ) may act as Michael acceptors in covalent drug design.

- Solubility and Stability : The hydrochloride salt form in enhances aqueous solubility, whereas the free hydroxy group in the target compound may increase metabolic liability.

Biological Activity

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate, with the CAS number 2059934-92-6, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 289.13 g/mol. The presence of the bromopyridine moiety is crucial for its biological activity, as it can interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2059934-92-6 |

| Molecular Formula | C10H13BrN2O3 |

| Molecular Weight | 289.13 g/mol |

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in targeting antiapoptotic proteins such as Bcl-2. Research indicates that modifications in the structure can enhance binding affinity and cytotoxicity against cancer cell lines, particularly those resistant to standard therapies.

- Mechanism of Action : The compound may function as an antagonist to Bcl-2 proteins, which are known to inhibit apoptosis in cancer cells. By disrupting this inhibition, the compound could promote cell death in malignant cells.

- In Vitro Studies : In vitro assays have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects on Jurkat cells (a model for T-cell leukemia) and non-small cell lung carcinoma cell lines (NCI-H460). These studies suggest that the compound can sensitize resistant cancer cells to conventional treatments like cisplatin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the bromopyridine substitution can lead to significant changes in biological activity:

- Bromine Substitution : The presence of the bromine atom at the 2-position of the pyridine ring is essential for optimal interaction with Bcl-2 proteins.

- Amino and Hydroxy Groups : The amino and hydroxy functional groups contribute to the overall polarity and ability to engage in hydrogen bonding with target proteins, enhancing bioactivity.

Study Example

A notable study investigated a series of analogues of this compound, focusing on their binding affinities to Bcl-2 proteins and subsequent cytotoxic effects. The results indicated that specific modifications led to:

- Increased binding affinity (>3-fold) compared to baseline compounds.

- Enhanced cytotoxicity (>13-fold increase) against resistant cancer cell lines.

These findings underscore the importance of structural modifications in developing effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.